molecular formula C9H12ClNO2 B13602216 (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL

Cat. No.: B13602216
M. Wt: 201.65 g/mol
InChI Key: QURGNXDDBWLYOV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Catalysts: Employing chiral catalysts to achieve enantioselective synthesis directly, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Acyl chlorides or anhydrides, base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)acetone.

    Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)ethylamine.

    Substitution: Formation of various amides depending on the acylating agent used.

Scientific Research Applications

(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-OL
  • (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL
  • (2R)-2-Amino-2-(5-chloro-3-methoxyphenyl)ethan-1-OL

Uniqueness

(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(5-chloro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

QURGNXDDBWLYOV-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.